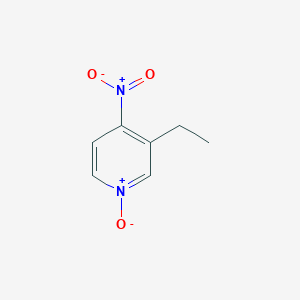

3-Ethyl-4-nitropyridine 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-6-5-8(10)4-3-7(6)9(11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWFKLVRAXNFAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188851 | |

| Record name | Pyridine, 3-ethyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35363-12-3 | |

| Record name | Pyridine, 3-ethyl-4-nitro-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035363123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-ethyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Ethyl-4-nitropyridine 1-oxide chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and biological activities of 3-Ethyl-4-nitropyridine 1-oxide. Due to the limited availability of experimental data for this specific compound, information from closely related analogs, primarily 3-methyl-4-nitropyridine 1-oxide and 4-nitropyridine N-oxide, is included to provide a contextual understanding. All data derived from analogous compounds are clearly indicated.

Core Chemical Properties

Quantitative data for this compound and its parent compound, 4-nitropyridine N-oxide, are summarized below. Experimental data for the title compound are largely unavailable in public literature; therefore, predicted values and data from analogous compounds are provided for reference.

| Property | This compound | 4-Nitropyridine N-oxide (Analog) |

| Molecular Formula | C₇H₈N₂O₃[1] | C₅H₄N₂O₃[2] |

| Molecular Weight | 168.15 g/mol | 140.10 g/mol [2] |

| Monoisotopic Mass | 168.0535 Da[1] | 140.0222 Da |

| CAS Number | 35363-12-3[3] | 1124-33-0[2] |

| Melting Point | Not available | 159-162 °C[4] |

| Boiling Point | Not available | 256.56 °C (estimated)[4] |

| Solubility | Not available | Soluble in DMSO, insoluble in water[4] |

| Predicted XlogP | 0.5[1] | -0.6 |

Synthesis and Reactivity

Experimental Protocol for Analogous Compound (3-Methyl-4-nitropyridine 1-oxide):

While a specific experimental protocol for the synthesis of this compound is not available, the synthesis of the closely related 3-methyl analog provides a reliable procedural framework. The synthesis is a two-step process: N-oxidation of the parent pyridine followed by nitration.[5]

Step 1: N-Oxidation of 3-Methylpyridine

-

To a mixture of glacial acetic acid and freshly distilled 3-methylpyridine, 30% hydrogen peroxide is added with shaking.

-

The mixture is heated in an oil bath for 24 hours at 70 ± 5°C.

-

Excess acetic acid and water are removed under reduced pressure.

-

The residue is made strongly alkaline with a 40% aqueous sodium hydroxide solution.

-

The product, 3-methylpyridine-1-oxide, is extracted with chloroform, dried, and distilled under vacuum.[5]

Step 2: Nitration of 3-Methylpyridine-1-oxide

-

Liquefied 3-methylpyridine-1-oxide is added to cold (0–5°C) concentrated sulfuric acid.

-

Fuming yellow nitric acid is added in portions while maintaining a low temperature.

-

The temperature is slowly raised to 95–100°C, at which point a spontaneous and vigorous reaction occurs, which is controlled with an ice-water bath.

-

After the vigorous reaction subsides, heating is continued at 100–105°C for 2 hours.

-

The reaction mixture is cooled and poured onto crushed ice, followed by the addition of sodium carbonate monohydrate to precipitate the crude product.

-

The yellow solid product, 3-methyl-4-nitropyridine-1-oxide, is collected by filtration, washed with water, and can be further purified by recrystallization from acetone.[5]

A patent for the synthesis of the related 3,5-dimethyl-4-nitropyridine-N-oxide describes using a sulfuric acid solution of potassium nitrate as the nitrating agent, which is reported to shorten reaction times and improve the environmental profile of the reaction.[6][7]

Logical Workflow for the Synthesis of this compound

Caption: Inferred synthetic pathway for this compound.

Reactivity:

The reactivity of this compound is expected to be similar to that of 4-nitropyridine N-oxide. The nitro group in the 4-position is a good leaving group and can be readily displaced by nucleophiles. This makes it a useful intermediate for the synthesis of various 4-substituted pyridines.[8] The N-oxide functionality can be removed by reduction to yield the corresponding pyridine derivative.

Spectral Data

No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are readily available in the literature. However, predicted mass spectrometry data is available.

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 169.06078 |

| [M+Na]⁺ | 191.04272 |

| [M-H]⁻ | 167.04622 |

| [M+NH₄]⁺ | 186.08732 |

| [M]⁺ | 168.05295 |

| Data from PubChem[1] |

Biological Activity and Toxicological Information

Carcinogenicity and Mutagenicity:

Studies have shown that this compound is a carcinogen. In a study comparing the carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide and its alkyl derivatives in mice and on Salmonella typhimurium and Escherichia coli strains, 3-methyl-4-NPO was found to be the most potent carcinogen, followed by 3-ethyl-4-NPO, and then the parent 4-NPO.[9]

Potential Signaling Pathway in Mutagenesis

References

- 1. PubChemLite - this compound (C7H8N2O3) [pubchemlite.lcsb.uni.lu]

- 2. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 35363-12-3(3-ethyl-4-nitropyridin-1-ium-1-olate) | Kuujia.com [nl.kuujia.com]

- 4. 4-Nitropyridine N-oxide CAS#: 1124-33-0 [m.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 7. Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 8. 4-Nitropyridine N-oxide | 1124-33-0 [chemicalbook.com]

- 9. Carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 3-Ethyl-4-nitropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and properties of 3-Ethyl-4-nitropyridine 1-oxide. Due to the limited availability of direct experimental data for this specific compound, this document also incorporates information from closely related analogues, such as 3-methyl-4-nitropyridine 1-oxide and 4-nitropyridine 1-oxide, to offer valuable insights.

Molecular Identity and Physicochemical Properties

This compound is a heterocyclic compound with the chemical formula C₇H₈N₂O₃[1]. Its core structure consists of a pyridine ring N-oxidized at position 1, substituted with an ethyl group at position 3 and a nitro group at position 4.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 35363-12-3 | [2] |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [2] |

| Canonical SMILES | CCC1=C(C=C--INVALID-LINK--[O-])--INVALID-LINK--[O-] | [1] |

| InChI | InChI=1S/C7H8N2O3/c1-2-6-5-8(10)4-3-7(6)9(11)12/h3-5H,2H2,1H3 | [1] |

| InChIKey | DFWFKLVRAXNFAN-UHFFFAOYSA-N | [2] |

| Predicted XlogP | 0.5 | [1] |

| Monoisotopic Mass | 168.0535 Da | [1] |

Structural Characteristics and Reactivity

The molecular structure of this compound is characterized by the interplay of its functional groups. The N-oxide group and the nitro group are strong electron-withdrawing groups, which significantly influence the electron density distribution within the pyridine ring. The ethyl group, in contrast, is an electron-donating group.

The potent electron-withdrawing nature of the nitro group at the C4 position substantially diminishes the electron density on the N-oxide oxygen[2]. This deactivation reduces its nucleophilicity compared to the unsubstituted pyridine N-oxide[2]. The arrangement and interaction between the N-oxide, nitro, and ethyl groups govern the compound's ground-state properties and its reactivity towards various chemical transformations[2].

Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values provide insights into the molecule's shape and size in the gas phase.

Table 2: Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 169.06078 | 135.1 |

| [M+Na]⁺ | 191.04272 | 143.2 |

| [M-H]⁻ | 167.04622 | 136.8 |

| [M+NH₄]⁺ | 186.08732 | 152.3 |

| [M+K]⁺ | 207.01666 | 133.0 |

| [M+H-H₂O]⁺ | 151.05076 | 138.3 |

| [M+HCOO]⁻ | 213.05170 | 158.8 |

| [M+CH₃COO]⁻ | 227.06735 | 165.7 |

| [M+Na-2H]⁻ | 189.02817 | 144.9 |

| [M]⁺ | 168.05295 | 132.0 |

| [M]⁻ | 168.05405 | 132.0 |

Data calculated using CCSbase.[1]

Experimental Protocols: A Plausible Synthesis Route

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature. However, a viable synthetic route can be inferred from the established procedures for analogous compounds, such as 3-methyl-4-nitropyridine-1-oxide and 4-nitropyridine-N-oxide[4][5]. The synthesis would likely proceed in two main steps: N-oxidation of 3-ethylpyridine followed by nitration.

Step 1: Synthesis of 3-Ethylpyridine 1-oxide

This step involves the oxidation of 3-ethylpyridine. A common method for the N-oxidation of pyridines is the use of a peroxy acid, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA).

-

Materials: 3-ethylpyridine, glacial acetic acid, 30% hydrogen peroxide (or m-CPBA), dichloromethane (if using m-CPBA), sodium carbonate solution.

-

Procedure (based on 3-methylpyridine-1-oxide synthesis)[4]:

-

To a solution of 3-ethylpyridine in glacial acetic acid, add 30% hydrogen peroxide while maintaining a controlled temperature.

-

Heat the reaction mixture for several hours (e.g., 24 hours at 70°C).

-

Remove the excess acetic acid and water under reduced pressure.

-

Neutralize the residue with a saturated sodium carbonate solution.

-

Extract the product with a suitable organic solvent (e.g., chloroform).

-

Dry the organic extracts over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Step 2: Nitration of 3-Ethylpyridine 1-oxide

The second step is the nitration of the synthesized 3-ethylpyridine 1-oxide to introduce the nitro group at the 4-position. This is typically achieved using a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

-

Materials: 3-ethylpyridine 1-oxide, fuming nitric acid, concentrated sulfuric acid, ice, saturated sodium carbonate solution.

-

Procedure (based on 4-nitropyridine-N-oxide synthesis)[5]:

-

Prepare the nitrating acid by carefully adding concentrated sulfuric acid to fuming nitric acid under cooling in an ice bath.

-

Heat the 3-ethylpyridine 1-oxide to approximately 60°C.

-

Add the nitrating acid dropwise to the heated 3-ethylpyridine 1-oxide while stirring.

-

After the addition is complete, heat the reaction mixture at a higher temperature (e.g., 125-130°C) for several hours to drive the reaction to completion.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Carefully neutralize the acidic solution with a saturated sodium carbonate solution until a pH of 7-8 is reached, which will precipitate the crude product.

-

Collect the solid product by filtration.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., acetone).

-

Visualizations

Molecular Structure of this compound

Caption: 2D representation of this compound.

Plausible Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Future Research Directions

The current body of literature highlights a knowledge gap concerning the specific experimental characterization of this compound[2]. Future research should focus on a thorough characterization of this compound, including:

-

Spectroscopic Analysis: Detailed NMR (¹H, ¹³C, ¹⁵N), IR, and mass spectrometry studies to elucidate its precise structure and electronic properties.

-

X-ray Crystallography: To determine its exact three-dimensional molecular and crystal structure.

-

Reactivity Studies: A systematic investigation of its reactions with various electrophilic and nucleophilic reagents to understand its synthetic potential.

-

Computational Studies: Density Functional Theory (DFT) calculations to model its electronic structure and predict its reactivity, complementing experimental findings.

-

Biological Screening: Exploration of its potential applications as an intermediate in the synthesis of novel pharmaceuticals or functional materials.

References

In-Depth Technical Guide: 3-Ethyl-4-nitropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-4-nitropyridine 1-oxide, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly available literature, this document consolidates available information, including its chemical identity, a plausible synthetic route based on established protocols for analogous compounds, and its potential biological significance. The guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential and chemical properties of substituted nitropyridine N-oxides.

Chemical Identity and Properties

This compound is a derivative of pyridine N-oxide with an ethyl group at the 3-position and a nitro group at the 4-position. The N-oxide functional group significantly influences the electronic properties of the pyridine ring, making it a versatile scaffold in organic synthesis.

Table 1: Chemical Identifiers and Predicted Properties

| Property | Value | Source |

| CAS Number | 35363-12-3 | [1] |

| Molecular Formula | C₇H₈N₂O₃ | [2] |

| Molecular Weight | 168.15 g/mol | |

| IUPAC Name | 3-ethyl-4-nitro-1-oxidopyridin-1-ium | [2] |

| SMILES | CCC1=C(C=C--INVALID-LINK--[O-])--INVALID-LINK--[O-] | [2] |

| InChI | InChI=1S/C7H8N2O3/c1-2-6-5-8(10)4-3-7(6)9(11)12/h3-5H,2H2,1H3 | [2] |

| Predicted XlogP | 0.5 | [2] |

Experimental Protocols: A Plausible Synthetic Approach

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on established procedures for the synthesis of structurally similar compounds, such as 3-methyl-4-nitropyridine-1-oxide, a two-step synthetic route is proposed. This involves the N-oxidation of 3-ethylpyridine followed by nitration of the resulting 3-ethylpyridine 1-oxide.

Step 1: Synthesis of 3-Ethylpyridine 1-oxide

The N-oxidation of 3-ethylpyridine can be achieved using various oxidizing agents. A common and effective method involves the use of hydrogen peroxide in glacial acetic acid.

Materials:

-

3-Ethylpyridine

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide

-

Sodium Carbonate (anhydrous)

-

Chloroform

Procedure:

-

In a round-bottom flask, dissolve 3-ethylpyridine in glacial acetic acid.

-

With stirring and cooling, slowly add 30% hydrogen peroxide to the mixture.

-

Heat the reaction mixture at 70-80°C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the excess acetic acid and water under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium carbonate.

-

Extract the aqueous layer with chloroform.

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-ethylpyridine 1-oxide.

Step 2: Nitration of 3-Ethylpyridine 1-oxide to this compound

The nitration of the pyridine ring at the 4-position is facilitated by the N-oxide group. A mixture of concentrated sulfuric acid and fuming nitric acid is a standard nitrating agent for this transformation.

Materials:

-

3-Ethylpyridine 1-oxide

-

Concentrated Sulfuric Acid

-

Fuming Nitric Acid

-

Ice

-

Sodium Carbonate

Procedure:

-

Carefully add 3-ethylpyridine 1-oxide to concentrated sulfuric acid while cooling in an ice bath.

-

To this solution, slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid, maintaining a low temperature.

-

After the addition is complete, heat the reaction mixture at 90-100°C for several hours. Monitor the reaction by TLC.

-

Pour the cooled reaction mixture onto crushed ice.

-

Carefully neutralize the solution with a saturated solution of sodium carbonate until the product precipitates.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent such as acetone or ethanol.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound were identified, the bioactivity of the parent compound, 4-nitropyridine N-oxide, provides valuable insights into its potential therapeutic applications.

Antimicrobial Activity: Quorum Sensing Inhibition

4-Nitropyridine N-oxide has been reported to exhibit antibacterial activity, notably as a quorum sensing inhibitor in Pseudomonas aeruginosa.[3] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. By interfering with this signaling pathway, quorum sensing inhibitors can prevent the formation of biofilms and the expression of virulence factors, making bacteria more susceptible to antibiotics and host immune responses. It is plausible that this compound retains this inhibitory activity.

Caption: Proposed mechanism of quorum sensing inhibition.

Safety and Handling

Specific toxicity data for this compound is not available. However, related compounds like 4-nitropyridine N-oxide are known to be toxic.[4] Therefore, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.

Conclusion

This compound represents a potentially valuable scaffold for the development of new therapeutic agents, particularly in the area of antimicrobial research. While there is a notable lack of specific experimental data for this compound, this guide provides a solid starting point for researchers by outlining its chemical identity, a plausible synthetic route, and its likely biological activity based on structurally related molecules. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential in drug discovery.

References

An In-depth Technical Guide to the Synthesis of 3-Ethyl-4-nitropyridine 1-oxide

The proposed synthesis is a two-step process:

-

N-Oxidation: The initial step involves the oxidation of the nitrogen atom in the 3-ethylpyridine ring to form 3-ethylpyridine 1-oxide.

-

Nitration: The subsequent step is the nitration of the resulting N-oxide at the C4-position to yield the final product, 3-Ethyl-4-nitropyridine 1-oxide.

This guide will detail the experimental protocols for each of these steps, present quantitative data in a structured format, and provide a visual representation of the synthesis pathway.

Experimental Protocols

The following protocols are adapted from established and reliable methods for the synthesis of structurally similar pyridine N-oxides.[1][2][3][4][5]

Step 1: Synthesis of 3-Ethylpyridine 1-oxide

This procedure is based on the oxidation of 3-substituted pyridines using hydrogen peroxide in the presence of an acid catalyst.

Materials:

-

3-Ethylpyridine

-

Glacial Acetic Acid or m-Chloroperoxybenzoic acid (m-CPBA)

-

30-35% Hydrogen Peroxide (H₂O₂)

-

Dichloromethane (DCM) (if using m-CPBA)

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Chloroform (for extraction)

Procedure (using Hydrogen Peroxide):

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-ethylpyridine with glacial acetic acid.

-

Cool the mixture in an ice bath and slowly add 30-35% hydrogen peroxide dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, heat the reaction mixture to 70-80°C and maintain this temperature for several hours (typically 3-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acetic acid with a saturated solution of sodium carbonate or by the slow addition of solid sodium carbonate until the effervescence ceases.

-

Extract the aqueous solution multiple times with chloroform.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 3-ethylpyridine 1-oxide.

-

The product can be further purified by vacuum distillation or recrystallization.

Procedure (using m-CPBA): [6]

-

Dissolve 3-ethylpyridine in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0-5°C in an ice bath.

-

Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise, ensuring the temperature remains below 5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with a saturated sodium carbonate solution to remove the m-chlorobenzoic acid byproduct.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-ethylpyridine 1-oxide.

Step 2: Synthesis of this compound

This nitration procedure is adapted from the well-established method for the nitration of pyridine N-oxides using a mixture of fuming nitric acid and concentrated sulfuric acid.[1][2][4]

Materials:

-

3-Ethylpyridine 1-oxide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Sodium Carbonate (Na₂CO₃)

-

Chloroform or other suitable organic solvent for extraction

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 3-ethylpyridine 1-oxide to cold (0-5°C) concentrated sulfuric acid.

-

Cool the resulting solution to 10°C in an ice-salt bath.

-

Slowly add fuming nitric acid dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 20°C.

-

After the addition is complete, slowly heat the reaction mixture to 90-100°C and maintain this temperature for 2-3 hours. The reaction is often accompanied by the evolution of nitrous fumes.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow and careful addition of solid sodium carbonate or a saturated sodium carbonate solution until a pH of 7-8 is reached. This step should be performed in a well-ventilated fume hood due to the evolution of carbon dioxide and nitrogen oxides.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent such as acetone or ethanol.[2]

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected yields based on analogous syntheses. The exact values for the synthesis of this compound may require optimization.

| Step | Reactants | Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |

| 1. N-Oxidation | 3-Ethylpyridine | H₂O₂ / Acetic Acid | 70-80 | 3-24 | 70-95 | [3][5] |

| 3-Ethylpyridine | m-CPBA / DCM | 0 - 25 | 24 | >90 | [6] | |

| 2. Nitration | 3-Ethylpyridine 1-oxide | Fuming HNO₃ / H₂SO₄ | 90-100 | 2-3 | 60-85 | [1][2] |

Mandatory Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the two-step synthesis of this compound from 3-ethylpyridine.

Caption: The two-step synthesis of this compound.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Making sure you're not a bot! [oc-praktikum.de]

- 3. 4-nitropyridine synthesis requested , Hive Chemistry Discourse [chemistry.mdma.ch]

- 4. sciencemadness.org [sciencemadness.org]

- 5. Page loading... [wap.guidechem.com]

- 6. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

Spectroscopic Profile of 3-Ethyl-4-nitropyridine 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethyl-4-nitropyridine 1-oxide. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from the closely related analog, 3-methyl-4-nitropyridine 1-oxide, to provide a predictive spectroscopic profile. It is important to note that while the core structural features are similar, the substitution of a methyl group with an ethyl group will induce subtle but predictable differences in the spectral data.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the known data for 3-methyl-4-nitropyridine 1-oxide and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~8.2-8.4 | d | 1H | H-2 | Expected to be a doublet due to coupling with H-6. |

| ~7.4-7.6 | d | 1H | H-6 | Expected to be a doublet due to coupling with H-2. |

| ~7.2-7.4 | s | 1H | H-5 | Expected to be a singlet. |

| ~2.7-2.9 | q | 2H | -CH₂- | Methylene protons of the ethyl group, quartet due to coupling with methyl protons. |

| ~1.2-1.4 | t | 3H | -CH₃ | Methyl protons of the ethyl group, triplet due to coupling with methylene protons. |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~150-155 | C-4 | Carbon bearing the nitro group, expected to be significantly deshielded. |

| ~140-145 | C-2 | |

| ~135-140 | C-6 | |

| ~125-130 | C-3 | Carbon bearing the ethyl group. |

| ~120-125 | C-5 | |

| ~20-25 | -CH₂- | Methylene carbon of the ethyl group. |

| ~12-15 | -CH₃ | Methyl carbon of the ethyl group. |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch (ethyl group) |

| ~1600-1580 | Strong | C=C stretching (aromatic ring) |

| ~1540-1500 | Very Strong | Asymmetric NO₂ stretch |

| ~1360-1340 | Very Strong | Symmetric NO₂ stretch |

| ~1250-1200 | Strong | N-O stretching (N-oxide) |

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

The predicted mass spectrometry data for this compound (C₇H₈N₂O₃) is available from PubChem.[1]

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 169.06078 |

| [M+Na]⁺ | 191.04272 |

| [M-H]⁻ | 167.04622 |

| [M]⁺ | 168.05295 |

Experimental Protocols

NMR Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard.

-

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Standard carbon NMR spectra are acquired with proton decoupling, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a larger number of scans to compensate for the lower natural abundance of ¹³C.

IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is subtracted.

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Acquisition: The solution is infused into the ESI source. Mass spectra are acquired in both positive and negative ion modes to observe different adducts.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity like this compound.

References

Physicochemical Properties of 3-Ethyl-4-nitropyridine 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Ethyl-4-nitropyridine 1-oxide. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide also includes data from close structural analogs, namely 3-methyl-4-nitropyridine 1-oxide and 4-nitropyridine N-oxide, to provide a comparative context for researchers.

Core Physicochemical Data

Quantitative data for this compound is sparse. The following table summarizes the available predicted data for the target compound, alongside experimentally determined data for its close analogs. This comparative approach allows for informed estimations of the properties of this compound.

| Property | This compound | 3-Methyl-4-nitropyridine 1-oxide | 4-Nitropyridine N-oxide |

| Molecular Formula | C7H8N2O3[1] | C6H6N2O3 | C5H4N2O3[2][3] |

| Molecular Weight | 168.15 g/mol [1] | 154.12 g/mol | 140.10 g/mol [4] |

| Melting Point | Not available | 137-138 °C[5] | 159-162 °C[2][6] |

| Boiling Point | Not available | Not available | 256.56 °C (rough estimate)[2][6] |

| pKa | Not available | Not available | -1.37 (Predicted)[2] |

| logP (XlogP) | 0.5 (Predicted)[1] | Not available | -0.55[4] |

| Solubility | Not available | Not available | Insoluble in water, soluble in DMSO[2][7] |

| Appearance | Not available | Yellow crystalline product[5] | White to light yellow crystal[2] |

Spectroscopic and Structural Information

-

SMILES: CCC1=C(C=C--INVALID-LINK--[O-])--INVALID-LINK--[O-][1]

-

InChI: InChI=1S/C7H8N2O3/c1-2-6-5-8(10)4-3-7(6)9(11)12/h3-5H,2H2,1H3[1]

-

InChIKey: DFWFKLVRAXNFAN-UHFFFAOYSA-N[1]

Predicted mass spectrometry data indicates a monoisotopic mass of 168.0535 Da and various adducts, including [M+H]+ at 169.06078 m/z.[1]

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of this compound are not detailed in the reviewed literature, a robust synthesis can be proposed based on the well-documented procedures for its methyl analog.[5][8]

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached via a two-step process: the N-oxidation of 3-ethylpyridine followed by nitration of the resulting N-oxide.

Step 1: Synthesis of 3-Ethylpyridine 1-oxide

This procedure is adapted from the synthesis of 3-methylpyridine-1-oxide.[5]

-

To a mixture of glacial acetic acid and freshly distilled 3-ethylpyridine in a round-bottomed flask, add 30% hydrogen peroxide with shaking.

-

Heat the mixture in an oil bath at 70 ± 5°C for approximately 24 hours.

-

Remove excess acetic acid and water under reduced pressure.

-

The resulting product can be purified by vacuum distillation.

Step 2: Nitration of 3-Ethylpyridine 1-oxide

This nitration protocol is based on the established method for 3-methyl-4-nitropyridine-1-oxide.[5][8]

-

Add the prepared 3-ethylpyridine-1-oxide to cold (0–5°C) concentrated sulfuric acid in a flask immersed in an ice-salt bath.

-

To the cooled mixture, add fuming yellow nitric acid in portions with shaking, maintaining a low temperature.

-

Attach a condenser and slowly raise the temperature to 95–100°C. A vigorous exothermic reaction should be anticipated and controlled with an ice-water bath.

-

After the initial vigorous reaction subsides, continue heating at 100–105°C for 2 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the mixture with sodium carbonate, which should cause the precipitation of the yellow crystalline product.

-

Collect the solid product by suction filtration, wash thoroughly with water, and dry.

-

Further purification can be achieved by extraction with a suitable solvent like chloroform followed by recrystallization from a solvent such as acetone.

Proposed Characterization Methods

The characterization of the synthesized this compound would involve standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent like CDCl₃ with TMS as an internal standard.[9]

-

Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a spectrophotometer, typically with the sample prepared as a KBr disc, to identify characteristic functional group vibrations.[10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound.[9]

-

Melting Point Determination: The melting point would be measured using a standard melting point apparatus to assess the purity of the synthesized compound.

Visualized Workflows and Relationships

The following diagrams illustrate the proposed synthesis workflow and the logical relationship between this compound and its analogs.

Caption: Proposed two-step synthesis of this compound.

Caption: Relationship between the target compound and its structural analogs.

Stability and Reactivity

While specific stability data for this compound is not available, related nitroaromatic compounds are known to be stable under normal conditions but may pose a risk of explosion if subjected to shock or rapid heating.[11] They are generally incompatible with strong oxidizing agents and acid chlorides.[7] The N-oxide functional group in similar compounds is more resistant to reduction than aliphatic amine oxides.[11] The presence of the nitro group and the N-oxide functionality activates the pyridine ring, making it susceptible to nucleophilic substitution reactions.[2][10]

Potential Research Applications

Given the limited specific research on this compound, there are several avenues for future investigation. A thorough characterization, including detailed spectroscopic analysis and X-ray crystallography, is needed to establish its precise molecular structure.[8] Systematic studies of its reactivity with various reagents would elucidate its potential as a synthetic intermediate.[8] Furthermore, exploring its biological activity, drawing inspiration from the quorum-sensing inhibition observed in 4-nitropyridine N-oxide, could be a promising area for drug discovery.[12] Comparative studies with its methyl analog would also provide valuable insights into the steric and electronic effects of the ethyl group.[8]

References

- 1. PubChemLite - this compound (C7H8N2O3) [pubchemlite.lcsb.uni.lu]

- 2. 4-Nitropyridine N-oxide CAS#: 1124-33-0 [m.chemicalbook.com]

- 3. 4-Nitropyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 4. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chembk.com [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | 35363-12-3 | Benchchem [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. chempap.org [chempap.org]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-Ethyl-4-nitropyridine 1-oxide: Solubility and Stability

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, publicly available experimental data on the solubility and stability of 3-Ethyl-4-nitropyridine 1-oxide is scarce. This guide provides a foundational understanding based on the known properties of the closely related compound, 4-nitropyridine N-oxide, which serves as a surrogate for illustrating key concepts and experimental approaches. The information regarding 4-nitropyridine N-oxide should not be directly extrapolated to this compound without experimental verification.

Introduction to this compound

This compound is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridine N-oxide moiety, a nitro group, and an ethyl substituent, suggests a unique combination of electronic and steric properties that may influence its solubility, stability, and biological activity. Understanding these physicochemical characteristics is paramount for its effective use in research and development.

Physicochemical Properties of the Core Moiety: 4-Nitropyridine N-oxide

To provide a framework for the investigation of this compound, this section details the known solubility and stability of 4-nitropyridine N-oxide.

Solubility Profile

The solubility of a compound is a critical parameter for its formulation and delivery. Based on available data for 4-nitropyridine N-oxide, a qualitative solubility profile can be summarized.

| Solvent | Solubility |

| Water | Insoluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

This table is based on data for 4-nitropyridine N-oxide and should be experimentally verified for this compound.

Experimental Protocol for Solubility Determination (Shake-Flask Method):

A standard method for determining solubility is the shake-flask method. The following protocol is a general guideline:

-

Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of the solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Centrifugation or filtration can be used to separate the solid and liquid phases.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Workflow for Solubility Determination

Caption: Workflow for determining solubility using the shake-flask method.

Stability Profile

The stability of a compound under various conditions is crucial for its storage, handling, and development as a potential therapeutic agent.

General Stability of Pyridine N-oxides:

Pyridine N-oxides are generally stable compounds. However, the presence of the nitro group in 4-nitropyridine N-oxide can influence its reactivity and degradation pathways.

Potential Degradation Pathways:

While specific degradation pathways for this compound have not been documented, potential routes based on the chemistry of related compounds include:

-

Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group under reducing conditions.

-

Deoxygenation of the N-oxide: The N-oxide functionality can be removed to form the corresponding pyridine derivative.

-

Hydrolysis: Under certain pH conditions, hydrolysis of the molecule may occur, though this is generally less common for the pyridine ring itself.

-

Photodegradation: Exposure to light, particularly UV radiation, may induce degradation.

Experimental Protocol for Stability Assessment (Forced Degradation Study):

Forced degradation studies are essential to identify potential degradation products and pathways.

-

Stress Conditions: Subject solutions of the compound to various stress conditions, including:

-

Acidic: e.g., 0.1 M HCl at elevated temperature.

-

Basic: e.g., 0.1 M NaOH at elevated temperature.

-

Oxidative: e.g., 3% H₂O₂ at room temperature.

-

Thermal: Dry heat and solution at elevated temperatures.

-

Photolytic: Exposure to UV and visible light.

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Identification: Characterize the structure of significant degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.

Theoretical and Computational Insights into 3-Ethyl-4-nitropyridine 1-oxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical and computational characterization of 3-Ethyl-4-nitropyridine 1-oxide. While specific experimental and computational studies on this particular molecule are limited in publicly available literature, this document extrapolates from extensive research on analogous compounds, such as 4-nitropyridine N-oxide and other substituted pyridine N-oxides. The methodologies and expected data presented herein provide a robust framework for future research and drug development initiatives involving this class of compounds.

The arrangement of the N-oxide, nitro, and ethyl groups in this compound governs its electronic properties and reactivity. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating these characteristics.

Molecular Structure and Electronic Properties

Computational studies on related nitropyridine N-oxides have successfully predicted molecular geometries and electronic distributions.[1][2] Similar approaches can be applied to this compound to understand the influence of the ethyl group on the pyridine ring and its substituents.

Predicted Molecular Properties

The following table summarizes predicted properties for this compound based on publicly available data and computational models.

| Property | Value | Source |

| Molecular Formula | C7H8N2O3 | PubChem[3] |

| Monoisotopic Mass | 168.0535 Da | PubChem[3] |

| Predicted XlogP | 0.5 | PubChem[3] |

| Predicted Collision Cross Section (CCS) Values (Ų) | ||

| [M+H]+ | 135.1 | PubChem[3] |

| [M+Na]+ | 143.2 | PubChem[3] |

| [M-H]- | 136.8 | PubChem[3] |

Spectroscopic Analysis: A Combined Experimental and Theoretical Approach

Spectroscopic techniques are essential for the characterization of novel compounds. Theoretical calculations can aid in the interpretation of experimental spectra.

Vibrational Spectroscopy (FT-IR and Raman)

DFT calculations are routinely used to predict the vibrational frequencies of molecules.[4] By comparing the calculated spectra with experimental FT-IR and Raman data, a detailed assignment of vibrational modes can be achieved. This combined approach provides a powerful confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Gauge-Independent Atomic Orbital (GIAO) calculations using DFT can accurately predict ¹H and ¹³C NMR chemical shifts.[4] This is invaluable for assigning signals in experimental NMR spectra and confirming the connectivity of the molecule.

Experimental Protocols: A Roadmap for Synthesis and Analysis

While specific protocols for this compound are not widely published, methodologies for related compounds provide a clear blueprint.

Synthesis of Pyridine N-Oxides

The synthesis of pyridine N-oxides is a well-established process. A common method involves the oxidation of the parent pyridine. For the synthesis of substituted nitropyridine N-oxides, a subsequent nitration step is typically employed.

Logical Workflow for Synthesis:

Synthesis Workflow for this compound.

Computational Protocol for DFT Analysis

A typical computational workflow for analyzing the properties of this compound using DFT is outlined below.

Workflow for DFT Calculations:

DFT Computational Workflow.

Reactivity and Potential Applications

The nitro group in 4-nitropyridine N-oxides is known to be susceptible to nucleophilic substitution, making these compounds valuable intermediates in the synthesis of 4-substituted pyridines.[5] The N-oxide group can be subsequently removed by reduction. This reactivity opens up avenues for the development of novel pharmaceutical compounds and functional materials.

Signaling Pathway of Synthetic Utility:

Synthetic Utility of 4-Nitropyridine 1-Oxides.

Future Directions

Future research should focus on the synthesis and experimental characterization of this compound to validate the theoretical predictions outlined in this guide. A thorough investigation of its reactivity with a range of nucleophiles would further elucidate its potential as a synthetic intermediate. Moreover, computational and experimental studies on its biological activity, such as molecular docking and in vitro assays, could uncover its potential in drug development.

References

- 1. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H8N2O3) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Ethyl-4-nitropyridine 1-oxide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-4-nitropyridine 1-oxide, a heterocyclic N-oxide. Due to the limited direct research on this specific molecule, this document leverages data from closely related analogs, primarily 3-methyl-4-nitropyridine 1-oxide and 4-nitropyridine N-oxide, to infer its properties, synthesis, and potential applications. This guide includes detailed, inferred experimental protocols, tabulated physicochemical and spectroscopic data, and visualizations of the synthetic pathway and a potential biological signaling pathway.

Introduction

Pyridine N-oxides are a class of aromatic heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The N-oxide functional group alters the electronic properties of the pyridine ring, enhancing its reactivity and providing a handle for further functionalization. The introduction of a nitro group, particularly at the 4-position, further modifies the molecule's characteristics, making it a valuable synthon and a compound of interest for biological evaluation. This guide focuses on the 3-ethyl substituted derivative, this compound. While specific literature on its discovery and history is sparse, its existence is confirmed through chemical databases and commercial availability.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | This compound (Predicted) | 3-Methyl-4-nitropyridine 1-oxide (Experimental) | 4-Nitropyridine N-oxide (Experimental) |

| Molecular Formula | C₇H₈N₂O₃[1] | C₆H₆N₂O₃ | C₅H₄N₂O₃[2] |

| Molecular Weight | 168.15 g/mol | 154.12 g/mol | 140.10 g/mol [2] |

| Melting Point | Not available | 132-135 °C[3] | 159-162 °C[4] |

| Boiling Point | Not available | Not available | Not available |

| logP (Predicted) | 0.5[1] | Not available | -0.55[2] |

| Appearance | Not available | Light yellow to yellow crystalline powder[5] | Yellow to brown crystals or powder[4] |

Table 2: Spectroscopic Data (Inferred and Comparative)

| Technique | This compound (Inferred) | 3-Methyl-4-nitropyridine 1-oxide (Experimental) | 4-Nitropyridine N-oxide (Experimental) |

| ¹H NMR | Signals expected for ethyl and pyridine ring protons. | ¹H NMR data is available[6]. | ¹H NMR data is available[2]. |

| ¹³C NMR | Signals expected for ethyl and pyridine ring carbons. | ¹³C NMR data is available. | ¹³C NMR data is available. |

| IR Spectroscopy | Characteristic peaks for N-O, NO₂, and C-H (aromatic and aliphatic) bonds are expected. | IR data is available. | IR spectra show characteristic peaks for N-O and NO₂ groups[7][8][9]. |

| Mass Spectrometry | Predicted m/z for [M+H]⁺: 169.06078[1]. Fragmentation would likely involve loss of the ethyl group and nitro group. | Mass spectral data is available. | Mass spectra show the molecular ion peak and fragmentation patterns corresponding to the loss of oxygen and the nitro group[10]. |

Synthesis and Experimental Protocols

A specific discovery paper for this compound has not been identified in the literature. However, its synthesis can be reliably inferred from the well-established procedures for its lower alkyl homolog, 3-methyl-4-nitropyridine 1-oxide. The synthesis is a two-step process: the oxidation of the parent pyridine to its N-oxide, followed by nitration.

Inferred Synthesis Workflow

Caption: Inferred two-step synthesis of this compound.

Detailed Inferred Experimental Protocol

This protocol is adapted from the synthesis of 3-methyl-4-nitropyridine-1-oxide.

Step 1: Preparation of 3-Ethylpyridine 1-oxide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-ethylpyridine (1 mole) with glacial acetic acid (3 moles).

-

Addition of Oxidant: To this solution, slowly add 30% hydrogen peroxide (1.2 moles) while maintaining the temperature below 60°C with external cooling.

-

Reaction: After the addition is complete, heat the mixture to 70-80°C and maintain this temperature for 3-4 hours.

-

Work-up: After cooling, the excess acetic acid and water are removed under reduced pressure. The residue is then made alkaline with a saturated solution of sodium carbonate.

-

Extraction and Purification: The aqueous solution is extracted multiple times with chloroform. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude 3-ethylpyridine 1-oxide. Further purification can be achieved by distillation under reduced pressure.

Step 2: Nitration of 3-Ethylpyridine 1-oxide to this compound

-

Reaction Setup: In a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer, place 3-ethylpyridine 1-oxide (1 mole).

-

Addition of Acid: Cool the flask in an ice-salt bath and slowly add concentrated sulfuric acid (4 moles).

-

Nitration: To this cooled solution, add a nitrating mixture of fuming nitric acid (1.5 moles) and concentrated sulfuric acid (1.5 moles) dropwise, ensuring the temperature does not exceed 10°C.

-

Reaction: After the addition, the reaction mixture is allowed to warm to room temperature and then heated to 90°C for 2-3 hours.

-

Work-up: The reaction mixture is cooled and poured onto crushed ice. The resulting solution is carefully neutralized with a saturated sodium carbonate solution until a yellow precipitate forms.

-

Isolation and Purification: The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent such as ethanol or acetone can be performed for further purification.

History and Applications

While a detailed historical account of the discovery of this compound is not available, the development of pyridine N-oxides dates back to the early 20th century. The nitration of pyridine N-oxides to produce 4-nitro derivatives is a well-established and synthetically useful reaction.

The applications of this compound are not explicitly documented. However, based on the known biological activities of related compounds, it can be hypothesized to have potential applications in drug development. For instance, 4-nitropyridine N-oxide has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa. Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation.

Potential Signaling Pathway Involvement

The following diagram illustrates the potential mechanism of action of this compound as a quorum sensing inhibitor, based on the activity of 4-nitropyridine N-oxide.

Caption: Postulated inhibition of bacterial quorum sensing by this compound.

Conclusion

This compound is a compound with a clear, albeit inferred, synthetic pathway. While it remains a relatively understudied molecule, its structural similarity to other biologically active pyridine N-oxides suggests potential for future research, particularly in the field of antimicrobial drug discovery. This technical guide provides a foundational understanding of this compound, compiled from the available data on its analogs, to serve as a resource for researchers and scientists in the field. Further experimental investigation is warranted to fully characterize its properties and explore its potential applications.

References

- 1. PubChemLite - this compound (C7H8N2O3) [pubchemlite.lcsb.uni.lu]

- 2. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 4-Nitropyridine N-oxide CAS#: 1124-33-0 [m.chemicalbook.com]

- 5. 3-Methyl-4-Nitropyridine 1-Oxide: Properties, Uses, Safety Data & Supplier China | High-Purity CAS 50695-33-7 [pipzine-chem.com]

- 6. 3-Methyl-4-nitropyridine N-Oxide(1074-98-2) 1H NMR [m.chemicalbook.com]

- 7. Pyridine, 4-nitro-, 1-oxide [webbook.nist.gov]

- 8. 4-Nitropyridine N-oxide(1124-33-0) IR Spectrum [chemicalbook.com]

- 9. 4-Nitropyridine N-oxide(1124-33-0) IR2 [m.chemicalbook.com]

- 10. Pyridine, 4-nitro-, 1-oxide [webbook.nist.gov]

Potential Biological Activity of 3-Ethyl-4-nitropyridine 1-oxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4-nitropyridine 1-oxide is a heterocyclic compound belonging to the pyridine N-oxide class. This group of molecules is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members. The presence of both a nitro group and an N-oxide moiety suggests a potential for complex interactions within biological systems, including acting as prodrugs or participating in redox cycling. This document provides a comprehensive overview of the known biological activities of this compound, its potential mechanisms of action based on related compounds, and detailed experimental protocols for its evaluation.

Carcinogenic and Mutagenic Properties

The primary and most direct evidence of the biological activity of this compound comes from a study by Takahashi et al. (1979), which investigated the carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide (4-NPO) and several of its alkyl derivatives.

Quantitative Data Summary

While the full quantitative details from the original study are not available, the abstract provides a clear ranking of carcinogenic potency.

| Compound | Carcinogenic Potency (Relative Ranking) | Mutagenic Activity (Qualitative) |

| 3-Methyl-4-nitropyridine 1-oxide | Most Potent | Potent |

| This compound | Intermediate Potency | Not specified in abstract |

| 4-nitropyridine 1-oxide | Least Potent (of the three) | Moderate |

| 2,3-Dimethyl-4-nitropyridine 1-oxide | Not specified in abstract | Potent |

| 2,5-Dimethyl-4-nitropyridine 1-oxide | Not specified in abstract | Potent |

| 2-Methyl-4-nitropyridine 1-oxide | Not specified in abstract | Moderate |

| 2,6-Dimethyl-4-nitropyridine 1-oxide | Not specified in abstract | Moderate |

| 3,5-Dimethyl-4-nitropyridine 1-oxide | Not specified in abstract | Least Potent |

Data summarized from the abstract of Takahashi K, et al. Gan. 1979 Dec;70(6):799-806.[1]

Potential Mechanism of Action: Insights from 4-Nitroquinoline 1-oxide (4NQO)

The study by Takahashi and colleagues suggests that the structure-activity relationship of these compounds can be understood by examining the well-established carcinogenic mechanism of 4-nitroquinoline 1-oxide (4NQO).[1] 4NQO is a potent carcinogen that requires metabolic activation to exert its genotoxic effects.[2][3][4] It is believed that this compound follows a similar bioactivation pathway.

The proposed mechanism involves a two-step reduction of the nitro group to form a highly reactive electrophile that can then form adducts with DNA, leading to mutations and potentially cancer.[5][6][7][8]

-

Metabolic Activation: The nitro group of this compound is likely reduced by cellular reductases to a nitroso intermediate, and then further to a hydroxylamino derivative.

-

Formation of a Reactive Ester: The hydroxylamino intermediate can be acetylated or silylated to form a reactive ester (e.g., an acetoxyamino or selyl derivative).[6][7][8]

-

DNA Adduct Formation: This highly electrophilic species can then react with nucleophilic sites on DNA bases, primarily guanine and adenine, to form stable DNA adducts.[5][6][7]

-

Genotoxicity: These adducts can cause distortions in the DNA helix, leading to errors during DNA replication and transcription, resulting in mutations. If not repaired, these mutations can lead to the initiation of carcinogenesis.

-

Oxidative Stress: The metabolic cycling of 4NQO is also known to produce reactive oxygen species (ROS), which can cause oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8OHdG), further contributing to its genotoxicity.[2][5][9]

Signaling Pathway Diagram

Experimental Protocols

The following are detailed, representative methodologies for assessing the key biological activities of compounds like this compound.

Murine Carcinogenicity Study

This protocol is a generalized representation for assessing carcinogenicity in a mouse model.

Methodology:

-

Animal Model: Female ddY mice, approximately 5 weeks old, are commonly used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the start of the study.

-

Compound Preparation: this compound is dissolved in a suitable vehicle, such as saline or phosphate-buffered saline (PBS).

-

Dosing:

-

Animals are divided into groups (e.g., a vehicle control group and two or three dose groups of the test compound).

-

The compound is administered via subcutaneous injection in the dorsal region, typically once a week for a period of 20-40 weeks.

-

-

Observation: Animals are observed daily for clinical signs of toxicity. Body weights are recorded weekly. The site of injection and other areas are palpated for tumor development.

-

Termination and Necropsy: The study is terminated at a predetermined time point, or when animals reach humane endpoints. A full necropsy is performed, and all organs are examined for gross abnormalities. The location, size, and number of any tumors are recorded.

-

Histopathology: Tissues, especially from the injection site and any observed tumors, are collected, fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination by a qualified pathologist.

-

Data Analysis: The incidence and latency of tumor development are compared between the control and treated groups using appropriate statistical methods (e.g., Fisher's exact test).

Bacterial Reverse Mutation Assay (Ames Test)

This assay is a standard method for evaluating the mutagenic potential of a chemical.[10][11][12][13][14]

Methodology:

-

Bacterial Strains: Histidine-requiring (his⁻) strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) and tryptophan-requiring (trp⁻) strains of Escherichia coli (e.g., WP2 uvrA for base-pair substitutions) are used.

-

Metabolic Activation (S9 Mix): To mimic mammalian metabolism, the assay is performed both with and without an S9 fraction, which is a supernatant from homogenized rat liver centrifuged at 9000g.

-

Assay Procedure (Plate Incorporation Method):

-

0.1 mL of an overnight culture of the tester strain is added to a test tube.

-

0.1 mL of the test compound solution (at various concentrations) or a control solution is added.

-

0.5 mL of phosphate buffer or S9 mix is added.

-

The mixture is pre-incubated at 37°C for 20-30 minutes.

-

2 mL of molten top agar (containing a trace amount of histidine or tryptophan) is added to the tube, mixed, and poured onto a minimal glucose agar plate.

-

-

Incubation: The plates are incubated inverted at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine or tryptophan) is counted for each plate.

-

Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate observed in the negative (vehicle) control.

Conclusion and Future Directions

The available evidence clearly indicates that this compound possesses significant biological activity, specifically carcinogenicity in mouse models.[1] Based on its structural similarity to 4-nitroquinoline 1-oxide, it is highly probable that its mechanism of action involves metabolic activation to a DNA-reactive species, leading to genotoxicity.

For drug development professionals, this compound in its current form would be flagged as a potential liability due to its genotoxic profile. However, the pyridine N-oxide scaffold remains a valuable platform in medicinal chemistry. Understanding the structure-activity relationships of its carcinogenicity is crucial. Further research could explore:

-

Quantitative Mutagenicity: A full Ames test battery to determine the specific types of mutations induced and the dose-response relationship.

-

In Vitro Cytotoxicity: Assessing its cytotoxic potential in various cancer cell lines to see if its genotoxicity translates to selective anti-cancer activity.

-

Metabolite Identification: Identifying the specific metabolites to confirm the proposed bioactivation pathway.

-

Structural Modifications: Synthesizing analogs with modifications to the ethyl and nitro groups to understand their contribution to genotoxicity and potentially design non-genotoxic derivatives with other desirable biological activities.

This technical guide summarizes the current state of knowledge on this compound, highlighting its carcinogenic potential and providing a framework for its further investigation.

References

- 1. Carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. intjmorphol.com [intjmorphol.com]

- 4. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]

- 8. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 12. acmeresearchlabs.in [acmeresearchlabs.in]

- 13. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: Laboratory Scale Synthesis of 3-Ethyl-4-nitropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 3-Ethyl-4-nitropyridine 1-oxide, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process involving the N-oxidation of 3-ethylpyridine followed by the nitration of the resulting 3-ethylpyridine 1-oxide. The protocols provided are adapted from established procedures for analogous compounds and are intended to be a comprehensive guide for chemists.[1][2][3][4] This application note includes detailed experimental procedures, tables of quantitative data, and a workflow diagram to ensure clarity and reproducibility.

Introduction

Pyridine N-oxides are important precursors in organic synthesis, offering unique reactivity compared to their parent pyridine structures. The presence of an N-oxide group activates the pyridine ring for electrophilic substitution, particularly at the 4-position.[2][5] Subsequent nitration to introduce a nitro group further enhances the molecule's utility as a versatile building block, for instance, in Minisci-type alkylations.[2] this compound is a valuable intermediate for the synthesis of more complex heterocyclic compounds in drug discovery and development. This protocol outlines a reliable method for its preparation on a laboratory scale.

Synthesis Pathway

The synthesis of this compound proceeds in two main steps:

-

N-Oxidation: 3-Ethylpyridine is oxidized to 3-ethylpyridine 1-oxide using an oxidizing agent such as hydrogen peroxide in an acidic medium.

-

Nitration: The resulting 3-ethylpyridine 1-oxide is then nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to yield the final product, this compound.

Experimental Protocols

Materials and Equipment

-

Round-bottom flasks

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bars

-

Ice bath

-

Heating mantle or oil bath

-

Rotary evaporator

-

Standard laboratory glassware

-

pH meter or pH paper

Reagents

-

3-Ethylpyridine

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide (H₂O₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Acetone

-

Crushed Ice

Protocol 1: Synthesis of 3-Ethylpyridine 1-oxide

This procedure is adapted from the synthesis of 3-methylpyridine-1-oxide.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 3-ethylpyridine and glacial acetic acid.

-

Addition of Oxidant: Cool the mixture in an ice bath. Slowly add 30% hydrogen peroxide to the stirred solution, ensuring the temperature is maintained.

-

Reaction: Heat the reaction mixture to 70-75°C and maintain for 24 hours.

-

Work-up:

-

Remove the excess acetic acid and water under reduced pressure using a rotary evaporator.

-

Cool the residue in an ice-salt bath and carefully neutralize with a cold 40% aqueous sodium hydroxide solution to a strongly alkaline pH.

-

-

Extraction:

-

Extract the aqueous solution multiple times with chloroform.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the chloroform extract under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure 3-ethylpyridine 1-oxide.

-

Quantitative Data for Protocol 1 (Based on Analogue Synthesis)

| Parameter | Value | Reference |

| Starting Material | 3-Ethylpyridine | |

| Expected Yield | 70-80% | [1] |

| Purity | >95% after distillation |

Protocol 2: Synthesis of this compound

This procedure is adapted from the nitration of 3-methylpyridine-1-oxide.[1][3]

-

Reaction Setup: In a round-bottom flask immersed in an ice-salt bath, add concentrated sulfuric acid.

-

Addition of Starting Material: Slowly add 3-ethylpyridine 1-oxide to the cold sulfuric acid with stirring.

-

Addition of Nitrating Agent: To the resulting mixture, add fuming nitric acid in portions, keeping the temperature below 10°C.

-

Reaction:

-

Attach a reflux condenser and slowly heat the mixture in an oil bath to 95-100°C.

-

A vigorous exothermic reaction should commence. Be prepared to control the reaction by intermittent cooling with an ice-water bath.

-

After the initial vigorous reaction subsides, continue heating at 100-105°C for 2 hours.

-

-

Work-up:

-

Cool the reaction mixture to 10°C and pour it onto crushed ice.

-

Carefully neutralize the acidic solution with solid sodium carbonate in portions until a pH of 7-8 is reached. This should be done in a fume hood due to the evolution of nitrogen oxides.

-

A yellow crystalline product should precipitate.

-

-

Extraction:

-

Collect the solid product by suction filtration and wash thoroughly with water.

-

Extract the crude product and the aqueous filtrate multiple times with boiling chloroform.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter and evaporate the solvent under reduced pressure.

-

The crude yellow solid can be recrystallized from acetone to yield pure this compound.

-

Quantitative Data for Protocol 2 (Based on Analogue Synthesis)

| Parameter | Value | Reference |

| Starting Material | 3-Ethylpyridine 1-oxide | |

| Expected Yield | 60-70% | [1] |

| Purity | >97% after recrystallization | |

| Melting Point | ~157 °C (for 4-nitropyridine-N-oxide) | [3] |

Characterization Data

| Analysis | Expected Results for this compound |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| Appearance | Yellow crystalline solid |

| ¹H NMR | Peaks corresponding to the ethyl group and aromatic protons. |

| Mass Spectrometry | [M+H]⁺ at m/z 169.06 |

Workflow and Diagrams

Synthesis Workflow Diagram

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

Safety Precautions

-

Handle all reagents in a well-ventilated fume hood.

-

Concentrated acids (sulfuric and nitric) are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The nitration reaction is highly exothermic and can become vigorous. Careful temperature control is crucial. [1]

-

The neutralization step with sodium carbonate will release large volumes of gas (CO₂ and nitrogen oxides). Perform this step slowly and with caution in a fume hood. [1]

-

Hydrogen peroxide is a strong oxidizer.

-

Chloroform is a suspected carcinogen; handle with care.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of this compound in a laboratory setting. By adapting established procedures for similar compounds, researchers can obtain this valuable intermediate for further use in medicinal chemistry and drug development. Adherence to the detailed protocols and safety precautions is essential for a successful and safe synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | 35363-12-3 | Benchchem [benchchem.com]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Characterization of 3-Ethyl-4-nitropyridine 1-oxide

Audience: Researchers, scientists, and drug development professionals.